molecular formula C14H17N3O2S B2711716 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921885-94-1

2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2711716
CAS No.: 921885-94-1
M. Wt: 291.37
InChI Key: ZBOVGPGYIJQIMY-UHFFFAOYSA-N
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Description

2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a hydroxymethyl group, and a thioether linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Hydroxymethylation: The hydroxymethyl group is introduced by reacting the intermediate with formaldehyde in the presence of a catalyst such as para-toluenesulfonic acid.

    Acetamide Formation: The final step involves the reaction of the hydroxymethylated intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the imidazole ring to form imidazoline derivatives.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different thioether derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, and halides under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various thioether derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact mechanism can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(hydroxymethyl)-2-((benzyl)thio)-1H-imidazol-1-yl)acetamide: Similar structure but lacks the 3-methyl group on the benzyl moiety.

    2-(5-(hydroxymethyl)-2-((3-chlorobenzyl)thio)-1H-imidazol-1-yl)acetamide: Similar structure but has a chlorine atom on the benzyl moiety instead of a methyl group.

Uniqueness

2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is unique due to the presence of the 3-methylbenzyl thioether linkage, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-10-3-2-4-11(5-10)9-20-14-16-6-12(8-18)17(14)7-13(15)19/h2-6,18H,7-9H2,1H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOVGPGYIJQIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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